6-Fluoro-6-deoxy-d-glucopyranose

Descripción general

Descripción

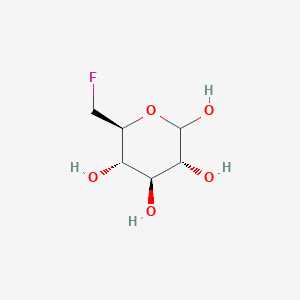

6-Fluoro-6-deoxy-D-glucopyranose (CAS: [34168-77-9] and [4536-08-7]) is a fluorinated carbohydrate derivative where the hydroxyl group at the C-6 position of D-glucopyranose is replaced by fluorine. Its molecular formula is C₆H₁₁FO₅, with a molar mass of 182.15 g/mol . The compound is synthesized using diethylaminosulfur trifluoride (DAST), a mild fluorinating agent that selectively replaces hydroxyl groups without disrupting other functional groups, such as acetyl protecting groups . This synthetic approach ensures high regioselectivity and yield, making it a preferred method in carbohydrate chemistry.

Its stability and structural similarity to glucose enable exploration in metabolic studies, though its lack of a hydroxyl group at C-6 alters enzymatic interactions compared to native glucose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-6-deoxy-d-glucopyranose typically involves the fluorination of a suitable glucose derivative. One common method is the treatment of 6-deoxy-6-bromo-d-glucopyranose with a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-6-deoxy-d-glucopyranose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom can influence the reactivity.

Hydrolysis: The glycosidic bond in the molecule can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO)

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Hydrolysis: Hydrochloric acid (HCl), glycosidases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield glucose derivatives, while oxidation can produce corresponding carboxylic acids .

Aplicaciones Científicas De Investigación

Chemistry

6FDG serves as a crucial building block in the synthesis of more complex molecules. It is also employed as a probe in studies of carbohydrate-protein interactions, aiding in the understanding of molecular recognition processes .

Biology

In biological research, 6FDG is utilized to study glucose metabolism. Its unique structure allows it to compete with glucose for transport across cell membranes, making it valuable for investigating metabolic pathways and cellular functions. Studies have shown that it can be actively transported by intestinal and renal tissues, providing insights into glucose transport mechanisms .

Medicine

The compound plays a pivotal role in drug formulation and diagnostic imaging, particularly in positron emission tomography (PET). It has been explored as a tracer for glucose transport in various physiological and pathological states. For instance, 6FDG has been shown to be insulin-responsive in adipocytes, indicating its potential use in diabetes research .

Case Studies and Findings

Case Study 1: Glucose Transport Tracer

Research has indicated that 6FDG can effectively trace glucose transport in vivo. In studies involving rat models, it was found that 6FDG uptake was stimulated by insulin and could be visualized using PET imaging techniques. This suggests its utility in understanding diabetes and metabolic disorders .

Case Study 2: Neuroinflammation Imaging

Recent studies have explored the use of 6FDG as a PET radiotracer for imaging neuroinflammatory responses. In rodent models subjected to inflammatory stimuli, increased uptake of 6FDG was observed, indicating its potential application in studying neurodegenerative diseases such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 6-Fluoro-6-deoxy-d-glucopyranose involves its interaction with glucose transporters and enzymes involved in glucose metabolism. The fluorine atom at the sixth position alters the molecule’s binding affinity and reactivity, making it a useful tool for studying these pathways. The compound can inhibit or mimic the action of glucose, depending on the context, providing insights into the molecular mechanisms of glucose-related processes .

Comparación Con Compuestos Similares

2-Deoxy-2-fluoro-D-glucose (2-FDG)

- Structure : Fluorine at C-2 instead of C-4.

- Biological Role : Phosphorylated by hexokinases to 2-FDG-6-phosphate, which accumulates in cells due to its inability to undergo glycolysis. Widely used in PET imaging for cancer and neurological disorders .

- Key Difference : The C-2 substitution disrupts glucose-6-phosphate dehydrogenase (G6PDH) activity, unlike C-6 fluorination, which primarily affects transport or downstream metabolism .

6-Chloro-6-deoxy-D-glucose

- Structure : Chlorine replaces the C-6 hydroxyl group (C₆H₁₁ClO₅; MW: 198.6 g/mol) .

- Applications : Acts as a synthetic precursor for thiazoline and C-nucleoside analogues. Exhibits antibacterial and antiviral properties, though toxicity limits its use .

- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker hydrogen bonding and altered reactivity, making it more suitable as a leaving group in organic synthesis .

6-Deoxy-6-iodo-D-glucopyranoside

- Structure: Iodine at C-6 (e.g., methyl 6-deoxy-6-iodo-α-D-glucopyranoside) .

- Applications: Potential use in radiolabeling (e.g., SPECT imaging) due to iodine’s compatibility with radioisotopes like ¹²³I or ¹³¹I.

- Key Difference : The bulky iodine atom may sterically hinder transporter binding, reducing cellular uptake compared to smaller halogens like fluorine .

6-Deoxy-6-fluoro-D-fructose (6-FDF)

- Structure : Fluorine at C-6 of fructose instead of glucose.

- Biological Role : Substrate for GLUT5, a fructose transporter overexpressed in certain cancers. Explored as a PET tracer for tumors with low GLUT1 expression .

- Key Difference : Targets a different transporter (GLUT5) and metabolic pathway, highlighting the impact of sugar backbone (glucose vs. fructose) on biological activity .

Comparative Data Table

Research Findings and Implications

- Metabolic Pathway Interruption : Fluorination at C-6 reduces interaction with glucose-6-phosphate dehydrogenase, redirecting the compound toward alternative pathways or excretion .

- Transport Specificity: While 2-FDG relies on GLUT1/3, 6-fluoro-D-glucopyranose may utilize different GLUT isoforms, offering complementary diagnostic tools .

- Toxicity Considerations : 6-Chloro derivatives exhibit higher cytotoxicity than fluoro analogues, likely due to chlorine’s reactivity and metabolic byproducts .

Actividad Biológica

6-Fluoro-6-deoxy-D-glucopyranose (6FDG) is a fluorinated derivative of glucose that has garnered attention for its unique biological activities, particularly in the context of glucose metabolism and transport. This article delves into the synthesis, biological mechanisms, and various applications of 6FDG, supported by case studies and research findings.

Synthesis of this compound

The synthesis of 6FDG involves nucleophilic displacement reactions, typically starting from D-glucose. The fluorine atom substitution at the C-6 position alters the compound's biochemical properties, making it a valuable tool in metabolic studies. The synthesis process can be summarized as follows:

- Starting Material : D-glucose.

- Reagents : Fluoride salts are commonly used for the nucleophilic displacement.

- Steps : The synthesis generally involves multiple stages to ensure the correct stereochemistry and functionalization at the C-6 position.

Biological Mechanisms

6FDG exhibits several biological activities that are crucial for understanding glucose metabolism:

- Glucose Transport : Studies indicate that 6FDG is actively transported in renal and intestinal tissues and is responsive to insulin, suggesting its role as a glucose analog in metabolic pathways .

- Hexokinase Activity : Unlike D-glucose, which follows Michaelis-Menten kinetics, 6FDG affects hexokinase activity differently, indicating it may inhibit specific processes regulating glucose entry into cells .

- Metabolic Tracing : As a tracer, 6FDG allows researchers to study glucose transport dynamics in various tissues, providing insights into metabolic disorders such as diabetes .

Case Study 1: Glucose Transport Mechanisms

A study demonstrated that 6FDG could be used to trace glucose transport in kidney and intestinal tissues. The findings revealed that it is actively transported and shows insulin responsiveness, which is critical for understanding its potential therapeutic applications in diabetes management .

Case Study 2: Inhibition of Hexokinase

Another investigation focused on the inhibitory effects of 6FDG on hexokinase activity. Results indicated that while hexokinase catalyzes the phosphorylation of D-glucose, 6FDG alters this process, suggesting a unique mechanism of action that could be exploited in cancer therapies where glucose metabolism is often dysregulated .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities of 6FDG compared to D-glucose and other glucose analogs:

| Compound | Active Transport | Insulin Responsive | Hexokinase Inhibition | Metabolic Tracer |

|---|---|---|---|---|

| D-Glucose | Yes | Yes | Yes | Yes |

| 2-Deoxy-D-glucose | Yes | Yes | Yes | Yes |

| 6-Fluoro-6-deoxy-D-glucose | Yes | Yes | Yes (specific inhibition) | Yes |

Propiedades

IUPAC Name |

(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYXYMHVMDNPY-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-25-6 | |

| Record name | Glucose, 6-deoxy-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.